molecular formula C16H21F3N2O4S B2772588 1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448066-18-9

1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No. B2772588
CAS RN: 1448066-18-9
M. Wt: 394.41
InChI Key: PKRUGUDBULIHDD-UHFFFAOYSA-N
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Description

This compound is related to 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), which is a potent soluble epoxide hydrolase (sEH) inhibitor . It is used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-(Trifluoromethoxy)phenyl-Containing Polymers involves electrochemical polymerization . Another related compound, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), was synthesized by reacting ethyl malonyl chloride with 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidin-1-ium 2,2,2-trifluoroacetate I1 in dichloromethane .


Molecular Structure Analysis

The InChI code for a related compound, 4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenol, is 1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include hydroxylation, amide hydrolysis, and oxidation . For instance, in the metabolism of TPPU, metabolites M1 and M2 were formed from hydroxylation on a propionyl group of TPPU; M3 was formed by amide hydrolysis of the 1-propionylpiperdinyl group on TPPU; and M4 was formed by further oxidation of the hydroxylated metabolite M2 .


Physical And Chemical Properties Analysis

The storage temperature for a related compound, 4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenol, is 4°C. It should be protected from light and stored under nitrogen .

Scientific Research Applications

Environmental Presence and Health Implications

  • Polyfluoroalkyl Chemicals in the U.S. Population : Studies have indicated that polyfluoroalkyl chemicals (PFCs), a group that includes compounds structurally related to the specified chemical, are widely used in commercial applications leading to widespread exposure in the U.S. population. Changes in manufacturing practices since 2002 have led to variations in exposure levels, with specific attention to perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) among others. The environmental persistence and potential for bioaccumulation of these compounds have raised concerns regarding their implications on human health, including potential endocrine-disrupting effects (Calafat et al., 2007).

  • Exposure and Health Outcomes in Infants and Adults : Research on per- and polyfluoroalkyl substances (PFASs) has revealed their presence in maternal blood, cord blood, and breast milk, highlighting the exposure of infants to these compounds. The studies suggest low levels of PFASs in cord sera and an increase in concentrations through the first months of infant life. Although concentrations in breast milk are low, they contribute to a body burden in infants similar to or higher than that found in adults for specific compounds such as PFOS and PFOA (Fromme et al., 2010).

  • Indoor Sources and Human Exposure : Investigations into the indoor sources of PFCs in residential settings have identified significant contributors to human exposure. The study of house dust and indoor air from Canadian homes revealed the presence of various PFCs, highlighting the indoor environment as a key exposure pathway for these compounds. This research underscores the importance of understanding indoor sources to evaluate exposure risks and develop strategies for reducing contact with potentially harmful chemicals (Shoeib et al., 2011).

  • Metabolism and Disposition in Humans : A study on the metabolism and disposition of BMS-690514, a compound structurally similar to the specified chemical, provides insights into the metabolic pathways and excretion mechanisms in humans. This research, while focused on a specific inhibitor for cancer treatment, highlights the broader relevance of understanding how related compounds are metabolized and eliminated from the body, which is crucial for assessing their pharmacokinetics and potential environmental health impacts (Christopher et al., 2010).

Mechanism of Action

The compound is related to TPPU, which is a potent soluble epoxide hydrolase (sEH) inhibitor . sEH inhibitors are used in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .

Future Directions

The related compound TPPU is used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration . This suggests that “1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” and similar compounds could have potential applications in medical research and treatment. Further studies are needed to explore these possibilities.

properties

IUPAC Name

1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c17-16(18,19)25-14-1-3-15(4-2-14)26(23,24)21-9-5-12(6-10-21)20-8-7-13(22)11-20/h1-4,12-13,22H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRUGUDBULIHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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